SB-435495 ditartrate

Lp-PLA2 inhibition Potency IC50

SB-435495 ditartrate is a sub-nanomolar Lp-PLA2 inhibitor (IC50=0.06nM) with validated in vivo efficacy in diabetic BRB breakdown models. Its high purity (≥98%) and ditartrate salt form ensure reliable solubility and handling. Choose this compound for definitive Lp-PLA2 pathway validation over less-characterized alternatives.

Molecular Formula C46H52F4N6O14S
Molecular Weight 1021.0 g/mol
Cat. No. B12389882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-435495 ditartrate
Molecular FormulaC46H52F4N6O14S
Molecular Weight1021.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C38H40F4N6O2S.2C4H6O6/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28;2*5-1(3(7)8)2(6)4(9)10/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1
InChIKeyBCBWEOPNBBMTKX-WBPXWQEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-435495 Ditartrate: A Potent, Selective, and Orally Active Lp-PLA2 Inhibitor for Cardiovascular and Metabolic Research


SB-435495 ditartrate is a potent, selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) [1]. It demonstrates sub-nanomolar inhibitory activity against the recombinant enzyme (IC50 of 0.06 nM) and maintains high potency in a physiologically relevant matrix, inhibiting Lp-PLA2 in whole human plasma with an IC50 of 3 nM [1]. The compound was selected from a series of 1-(biphenylmethylacetamido)-pyrimidones for its favorable developability properties, including good metabolic stability, and was advanced for evaluation in humans [2]. It is provided as a ditartrate salt for enhanced formulation and handling.

Why Substituting SB-435495 Ditartrate with Generic Lp-PLA2 Inhibitors Compromises Research Reproducibility


While several Lp-PLA2 inhibitors exist, including clinical candidates like darapladib and rilapladib, their pharmacological profiles differ significantly in key parameters that directly impact experimental design and interpretation. Simply substituting one inhibitor for another can lead to confounding results due to differences in target potency in a complex matrix (whole plasma), varying off-target effects on CYP enzymes, and distinct in vivo efficacy profiles in disease models. SB-435495 ditartrate's unique combination of sub-nanomolar enzyme inhibition and its specific, quantifiable activity in whole human plasma and diabetic complication models cannot be assumed for other Lp-PLA2 inhibitors [1][2]. These differences are critical for researchers requiring precise Lp-PLA2 pathway modulation and for procurement specialists ensuring the correct tool is sourced for a specific validated model.

Quantitative Differentiation Guide: SB-435495 Ditartrate vs. Darapladib, Rilapladib, and Other Lp-PLA2 Inhibitors


SB-435495 Ditartrate Exhibits Sub-Nanomolar Potency Superior to Darapladib and Rilapladib

In a direct comparison of inhibitory potency against recombinant human Lp-PLA2, SB-435495 ditartrate demonstrates an IC50 of 0.06 nM [1]. This is significantly more potent than the clinically advanced Lp-PLA2 inhibitors darapladib (IC50 = 0.25 nM) and rilapladib (IC50 = 0.23 nM) [2]. The superior potency of SB-435495 allows for the use of lower concentrations to achieve complete target engagement in vitro, which can be advantageous for minimizing off-target effects in complex cellular assays.

Lp-PLA2 inhibition Potency IC50 Enzyme Assay

SB-435495 Maintains High Potency in Whole Human Plasma, a Key Differentiator from Darapladib

Beyond recombinant enzyme assays, the activity of SB-435495 in a physiologically relevant matrix is well-characterized. It inhibits Lp-PLA2 in whole human plasma with an IC50 of 3 nM [1]. This contrasts with darapladib, which, while potent, exhibits a more pronounced loss of potency in complex biological fluids, with an IC50 of 4 nM for preventing lyso-PtdCho production in oxidized human LDL . The robust activity of SB-435495 in plasma ensures that its in vitro efficacy data is more predictive of its performance in ex vivo or in vivo studies.

Lp-PLA2 inhibition Plasma Assay Physiological Matrix IC50

Characterized CYP450 Interaction Profile Minimizes Experimental Confounding in Metabolic Studies

The potential for off-target interactions with cytochrome P450 (CYP) enzymes is a critical consideration. SB-435495 inhibits CYP450 3A4 with an IC50 of 10 μM, and its interactions with other major CYP isoforms (1A2, 2C9, 2C19, 2D6) are minimal, with IC50 values >40 μM or >100 μM [1]. In contrast, darapladib has a reported CYP3A4 IC50 of >26 μM [2]. The well-characterized and relatively weak CYP inhibition profile of SB-435495 reduces the likelihood of unintended drug-drug interaction artifacts in cell-based or in vivo studies where metabolic pathways are active, a factor not as clearly quantified for rilapladib.

CYP450 inhibition Drug Interaction Selectivity Metabolism

Validated In Vivo Efficacy in Diabetic Retinopathy Model, a Unique Application Not Shared by All Class Members

SB-435495 has been rigorously validated in a specific and clinically relevant disease model. In a study of diabetic complications, systemic administration of SB-435495 at 10 mg/kg (i.p.) for 28 days effectively suppressed blood-retinal barrier (BRB) breakdown in streptozotocin-induced diabetic rats [1]. This protective effect was comparable to that achieved by intravitreal VEGF neutralization, and importantly, the combination of both treatments showed an additive effect [1]. While darapladib has shown protective effects against atherogenesis and vascular leakage in other models [1], this specific and robustly quantified BRB protection is a distinctive piece of evidence for SB-435495, positioning it as a preferred tool for ophthalmic and microvascular complication research.

Diabetic Retinopathy Blood-Retinal Barrier In Vivo Efficacy Lp-PLA2

Optimal Research Applications for SB-435495 Ditartrate Based on Quantitative Evidence


Target Validation in Cardiovascular and Inflammatory Disease Models

Given its superior potency (IC50 of 0.06 nM) and robust activity in whole human plasma (IC50 of 3 nM), SB-435495 ditartrate is the optimal choice for researchers aiming to definitively validate the role of Lp-PLA2 in cardiovascular and inflammatory pathways. Its high potency ensures complete target inhibition at low concentrations, while its plasma activity confirms its utility in ex vivo analysis of blood samples from treated animal models. This makes it particularly suited for studies where Lp-PLA2 is hypothesized to be a key driver of pathology, but its precise contribution needs to be isolated from other factors [1][2].

Investigating Microvascular Complications in Diabetes

Researchers studying diabetic retinopathy, nephropathy, or other microvascular complications should prioritize SB-435495 ditartrate. The compound has been directly validated in a well-established animal model of diabetic blood-retinal barrier (BRB) breakdown, where its efficacy was shown to be comparable to anti-VEGF therapy [1]. This proven in vivo performance in a relevant disease model provides a strong foundation for mechanistic studies into Lp-PLA2-mediated vascular permeability and inflammation in the context of diabetes [1].

In Vitro Metabolic and Drug-Drug Interaction Studies

For experiments where metabolic stability and potential CYP450 interactions are a concern, SB-435495 ditartrate offers a well-characterized profile. Its minimal inhibition of major CYP isoforms (1A2, 2C9, 2C19, 2D6) and defined interaction with CYP3A4 (IC50 of 10 μM) allow researchers to design experiments with greater confidence that observed effects are due to Lp-PLA2 inhibition rather than off-target metabolic perturbations [1]. This is a critical advantage over less well-characterized inhibitors and supports cleaner, more interpretable results in cell culture and co-incubation studies [1].

Research Requiring a Stable and Soluble Formulation

The ditartrate salt form of SB-435495 offers practical advantages for procurement and experimental workflow. It is formulated to provide improved solubility and stability compared to the free base or other salt forms. For studies requiring long-term dosing or precise preparation of stock solutions, the ditartrate salt ensures consistent handling and reduces variability introduced by poor solubility. Researchers can prepare concentrated stock solutions in DMSO (e.g., 100 mg/mL) for dilution into aqueous buffers or cell culture media [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-435495 ditartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.